molecular formula C18H13F2N3O2 B2668949 3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 899954-41-7

3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2668949
CAS No.: 899954-41-7
M. Wt: 341.318
InChI Key: AVPOZUCPGAJMPU-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a benzamide derivative characterized by a 3,4-difluorinated benzoyl group linked via an amide bond to a phenyl ring substituted with a 6-methoxypyridazine moiety. This structure combines electron-withdrawing fluorine atoms with a heteroaromatic pyridazine ring, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-25-17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)12-4-7-14(19)15(20)10-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPOZUCPGAJMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methoxypyridazin-3-yl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Coupling Reaction: The pyridazinyl intermediate is then coupled with 4-aminophenylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of Difluoro Groups: The final step involves the introduction of difluoro groups at the 3 and 4 positions of the benzamide ring. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Aryl Ring Substituent Biological Activity (IC50/Inhibition) Key Reference
This compound 3,4-difluoro 6-Methoxypyridazine Not reported N/A
3,4-Dichloro-N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)benzamide (Compound 62) 3,4-dichloro 6,7-Dimethoxyquinoline + O linker IC50: 0.12–1.8 µM (NCI-58 panel)
N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)-3,5-bis(trifluoromethyl)benzamide (66) 3,5-bis(trifluoromethyl) 6,7-Dimethoxyquinoline + O linker IC50: 0.03–0.7 µM; 76.65% C-RAF inhibition at 10 µM
Diflubenzuron 2,6-difluoro 4-Chlorophenyl Pesticide (insect growth regulator)

Key Observations:

Substituent Electronic Effects: Fluorine and chlorine atoms (electron-withdrawing groups) enhance binding to hydrophobic pockets in kinase targets. Compound 66, with bis(trifluoromethyl) groups, showed superior potency (IC50 < 0.7 µM) compared to dichloro-substituted Compound 62 (IC50 up to 1.8 µM) . The target compound’s 3,4-difluoro substitution may similarly improve activity relative to non-fluorinated analogues. Methoxy groups on heteroaromatic rings (e.g., 6-methoxypyridazine in the target vs. 6,7-dimethoxyquinoline in Compounds 62–66) contribute to solubility and π-stacking interactions.

Linker and Scaffold Optimization :

  • The O linker in Compounds 62–66 was critical for antiproliferative activity . The target compound lacks this linker but incorporates a pyridazine ring, which may offer distinct conformational rigidity or hydrogen-bonding capabilities.

Biological Target Specificity: Compounds 62–66 target C-RAF kinase and cancer cell proliferation , while pesticidal benzamides like diflubenzuron act on chitin synthesis .

Structure-Activity Relationship (SAR) Insights

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to bulkier chloro substituents.
  • Heteroaromatic Rings: Pyridazine (target compound) vs. quinoline (Compounds 62–66): Pyridazine’s nitrogen positioning may alter binding to ATP pockets in kinases.
  • Methoxy Positioning: The 6-methoxy group on pyridazine in the target compound mirrors the 6,7-dimethoxyquinoline in active analogues, suggesting a conserved role in target engagement .

Biological Activity

3,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic organic compound that falls within the class of N-phenylbenzamides. Its unique structural features, including the presence of fluorine atoms and a methoxypyridazinyl group, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H15F2N3O2\text{C}_{18}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_2

Key Features:

  • Fluorine Substituents: The incorporation of fluorine atoms at positions 3 and 4 enhances the compound's stability and bioavailability.
  • Methoxypyridazinyl Group: This moiety may contribute to the compound's binding affinity to specific biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential antiviral properties.

Biological Activity Overview

Research indicates that compounds within the N-phenylbenzamide class exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects. Specifically, studies have shown that similar derivatives demonstrate efficacy against enteroviruses and other viral pathogens.

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
N-Phenylbenzamide DerivativesAntiviral
2,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamideAntiviral (CVA9)
2,5-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamideAntimicrobial

Case Studies

  • Antiviral Activity Against Enterovirus:
    A study highlighted the antiviral mechanisms of N-phenylbenzamide derivatives against Coxsackie Virus A9 (CVA9). The compounds were found to bind effectively to the virus capsid, particularly at the hydrophobic pocket and 3-fold axis regions, stabilizing the virion and preventing uncoating .
  • Structure-Activity Relationship (SAR):
    Research on various N-phenylbenzamide derivatives established a SAR framework indicating that specific modifications on the benzamide scaffold could enhance antiviral potency. For instance, compounds with fluorine substitutions showed improved selectivity indices compared to traditional antiviral agents .

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